molecular formula C25H22N4O5 B11561577 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11561577
M. Wt: 458.5 g/mol
InChI Key: AGUMIBFDSZCJBD-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group

Preparation Methods

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the nitro group and the morpholine ring. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

  • N-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
  • Suvorexant These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the benzoxazole ring, morpholine ring, and nitrobenzamide group in this compound contributes to its distinct properties and potential applications.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C25H22N4O5/c1-16-5-7-21-23(13-16)34-25(27-21)17-3-2-4-18(14-17)26-24(30)20-15-19(29(31)32)6-8-22(20)28-9-11-33-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,30)

InChI Key

AGUMIBFDSZCJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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